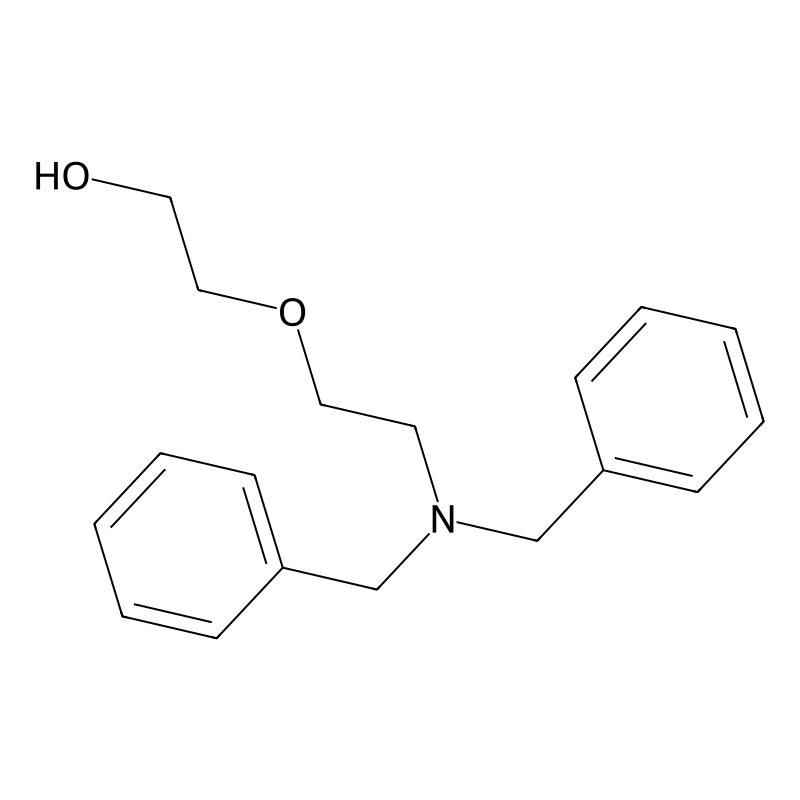2-(2-(Dibenzylamino)ethoxy)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-(2-(Dibenzylamino)ethoxy)ethanol is an organic compound characterized by its unique structure, which includes a dibenzylamino group attached to an ethoxyethanol moiety. Its molecular formula is C16H21N1O2, and it possesses a molecular weight of approximately 259.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
There is currently no scientific research available describing a specific mechanism of action for 2-(2-(Dibenzylamino)ethoxy)ethanol.
Due to the absence of specific data, it is advisable to handle 2-(2-(Dibenzylamino)ethoxy)ethanol with caution, assuming similar properties to other dialkanolamines. Here are some general safety considerations for handling such compounds:
- Skin and Eye Irritant: Dialkanolamines can irritate skin and eyes upon contact []. Standard personal protective equipment (PPE) like gloves, safety glasses, and lab coats should be worn.
- Respiratory Irritant: Inhalation of vapors may irritate the respiratory tract []. Ensure proper ventilation when handling.
- Potential Toxicity: Data on specific toxicity is unavailable, but generally, ingestion of dialkanolamines can be harmful []. Do not ingest.
- Alkylation Reactions: The hydroxyl group in 2-(2-(Dibenzylamino)ethoxy)ethanol can be alkylated using suitable alkyl halides, leading to the formation of ethers.
- Acid-Base Reactions: The amino group can participate in acid-base reactions, making the compound useful in forming salts with acids.
- Reduction Reactions: The dibenzylamino group can be reduced to form primary amines, which may further react with other electrophiles.
Research indicates that compounds similar to 2-(2-(Dibenzylamino)ethoxy)ethanol exhibit various biological activities, including:
- Antimicrobial Properties: Some derivatives show activity against bacteria and fungi.
- Neuroprotective Effects: Compounds with similar structures have been studied for their potential neuroprotective effects, possibly due to their ability to modulate neurotransmitter systems.
- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
Several methods exist for synthesizing 2-(2-(Dibenzylamino)ethoxy)ethanol:
- Direct Alkylation:
- Starting from 2-aminoethanol, the dibenzylamine can be introduced via alkylation using suitable reagents like benzyl chloride or bromide under basic conditions.
- Multi-step Synthesis:
- A multi-step approach involves the protection of the amino group, followed by ether formation and subsequent deprotection to yield the final product. This method often results in higher purity and yield.
- Solid-phase Synthesis:
The applications of 2-(2-(Dibenzylamino)ethoxy)ethanol include:
- Pharmaceuticals: It serves as a precursor for various pharmaceutical agents due to its biological activity.
- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
- Material Science: Potential applications in developing new materials due to its unique chemical properties.
Interaction studies involving 2-(2-(Dibenzylamino)ethoxy)ethanol focus on:
- Receptor Binding: Investigating how this compound interacts with biological receptors can provide insights into its mechanism of action in therapeutic contexts.
- Synergistic Effects: Studies may explore how this compound interacts with other drugs or compounds to enhance efficacy or reduce side effects.
Several compounds share structural similarities with 2-(2-(Dibenzylamino)ethoxy)ethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(2-(Diethylamino)ethoxy)ethanol | C8H19NO2 | Exhibits different biological activity profiles |
| 2-[2-(Dimethylamino)ethoxy]ethanol | C6H15NO2 | Smaller alkyl groups affecting solubility |
| 2-(2-(Benzyloxycarbonylamino)ethoxy)acetic acid | C11H21NO6 | Contains a carbonyl group, altering reactivity |
Uniqueness of 2-(2-(Dibenzylamino)ethoxy)ethanol
The uniqueness of 2-(2-(Dibenzylamino)ethoxy)ethanol lies in its combination of a dibenzylamine structure with an ethylene glycol derivative. This specific arrangement enhances its solubility and biological activity compared to similar compounds. Its potential as a versatile building block in drug development further distinguishes it within its class.








